molecular formula C20H18ClNO3 B1344385 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 863185-04-0

7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1344385
CAS No.: 863185-04-0
M. Wt: 355.8 g/mol
InChI Key: LIYZBRINYMXEMK-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its quinoline core, which is substituted with a chloro group, an isopropoxyphenyl group, and a carboxylic acid group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro, isopropoxyphenyl, and carboxylic acid groups through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and isopropoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound is used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the chloro and isopropoxyphenyl groups may enhance the compound’s binding affinity to certain protein targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

    7-Chloro-2-(4-propoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of 7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The isopropoxy group, in particular, may influence the compound’s solubility, stability, and binding interactions, differentiating it from other similar compounds.

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-13(5-7-14)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYZBRINYMXEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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